Methyl 4-[(trimethylsilyl)methyl]benzoate
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Overview
Description
Methyl 4-[(trimethylsilyl)methyl]benzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring connected to an ester functional group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-[(trimethylsilyl)methyl]benzoate can be synthesized through the esterification of 4-[(trimethylsilyl)methyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The removal of water from the reaction mixture is essential to drive the reaction towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(trimethylsilyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Formation of 4-[(trimethylsilyl)methyl]benzoic acid.
Reduction: Formation of 4-[(trimethylsilyl)methyl]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(trimethylsilyl)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[(trimethylsilyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Methyl 4-methylbenzoate: Similar structure but lacks the trimethylsilyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a trimethylsilyl group.
Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate: Contains an additional trimethylsilyl group on the benzene ring.
Uniqueness: Methyl 4-[(trimethylsilyl)methyl]benzoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
99192-55-9 |
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Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
methyl 4-(trimethylsilylmethyl)benzoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)11-7-5-10(6-8-11)9-15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
GMZSCERCXPVZKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C[Si](C)(C)C |
Origin of Product |
United States |
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